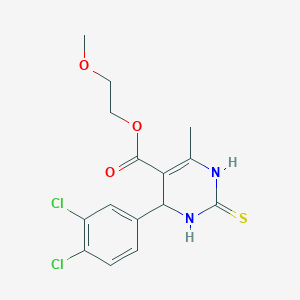![molecular formula C17H16N2O7S B4050785 4-{acetyl[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B4050785.png)
4-{acetyl[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenyl acetate
Descripción general
Descripción
4-{acetyl[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenyl acetate is a useful research compound. Its molecular formula is C17H16N2O7S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.06782203 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Reactivity and Acetylation
- S-N Transfer and Dual Acetylation: Acetyl phosphate or p-nitrophenyl acetate acetylates specific residues in enzymes, demonstrating the importance of acetylation in enzyme regulation. This process indicates the chemical's potential use in studying enzyme mechanisms (Park, Agnello, & Mathew, 1966).
Chromogenic Substrates for Esterases
- Stable Chromogenic Substrate: A stable chromogenic substrate for esterases was developed to overcome the limitations of p-nitrophenyl acetate's instability, highlighting the compound's utility in bioassays and enzyme activity studies (Levine, Lavis, & Raines, 2008).
Aminolysis Mechanisms
- Aminolysis of p-Nitrophenyl Acetate: The study on the aminolysis of p-nitrophenyl acetate by aminopyridines in different solvents provides insights into the reaction mechanisms, which could inform the synthesis and reactivity of related compounds (Deady & Finlayson, 1980).
Sulfonamide-Based Compounds Synthesis and Applications
- Arylsulfonamide-Based Antifungal and Antibacterial Activities: A series of new arylsulfonamide-based compounds were synthesized and evaluated for their antibacterial and antifungal activities, showing the potential of sulfonamide derivatives in medicinal chemistry (Kumar & Vijayakumar, 2017).
Propiedades
IUPAC Name |
[4-[acetyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S/c1-11-4-5-15(19(22)23)10-17(11)27(24,25)18(12(2)20)14-6-8-16(9-7-14)26-13(3)21/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDLIXQUOPUWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4050708.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4050719.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B4050721.png)
methanone](/img/structure/B4050727.png)

![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide](/img/structure/B4050742.png)
![4-methoxyphenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4050757.png)
![4-[3-(4-methoxybenzyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4050761.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(3,3-diethoxypropyl)-4(3H)-quinazolinone](/img/structure/B4050774.png)


![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4050795.png)

